Cas no 1423228-49-2 (N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide)
![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide structure](https://ja.kuujia.com/scimg/cas/1423228-49-2x500.png)
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS033168293
- N-(4-cyanooxan-4-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide
- 1423228-49-2
- N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide
- Z1212409887
- EN300-26686998
-
- インチ: 1S/C19H19N3O4/c20-14-19(8-11-24-12-9-19)22-17(23)13-25-15-4-6-16(7-5-15)26-18-3-1-2-10-21-18/h1-7,10H,8-9,11-13H2,(H,22,23)
- InChIKey: STGCCNFLORHXIT-UHFFFAOYSA-N
- SMILES: O1CCC(C#N)(CC1)NC(COC1C=CC(=CC=1)OC1C=CC=CN=1)=O
計算された属性
- 精确分子量: 353.13755610g/mol
- 同位素质量: 353.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 504
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 93.5Ų
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686998-0.05g |
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide |
1423228-49-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamideに関する追加情報
Research Brief on N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide (CAS: 1423228-49-2)
In recent years, the compound N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide (CAS: 1423228-49-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide involves a multi-step process that has been optimized for high yield and purity. Recent studies have highlighted the importance of the cyanooxan moiety in enhancing the compound's stability and bioavailability. The pyridin-2-yloxy and phenoxy groups contribute to its binding affinity towards specific biological targets, making it a candidate for further pharmacological investigation.
Mechanistic studies have revealed that this compound exhibits inhibitory activity against certain kinases, which are implicated in various disease pathways. In vitro and in vivo experiments have demonstrated its efficacy in modulating cellular signaling pathways, particularly those involved in inflammation and oncogenesis. These findings suggest that N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide could serve as a lead compound for the development of novel kinase inhibitors.
Recent preclinical trials have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound. Its favorable absorption, distribution, metabolism, and excretion (ADME) profiles make it a viable candidate for oral administration. Additionally, toxicity studies have indicated a manageable safety profile, with no significant adverse effects observed at therapeutic doses.
Looking ahead, ongoing research aims to explore the therapeutic potential of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide in specific disease models, including cancer and autoimmune disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical structure and promising biological activity position it as a valuable asset in the quest for innovative therapeutics.
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